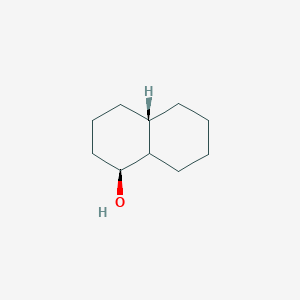

cis-Decahydro-1-naphthol

Overview

Description

cis-Decahydro-1-naphthol: is an organic compound with the molecular formula C10H18O . It is a derivative of naphthalene, where the aromatic rings are fully hydrogenated, resulting in a decahydro structure. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Hydrogenation of Naphthalene: One common method to synthesize cis-Decahydro-1-naphthol involves the hydrogenation of naphthalene in the presence of a catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions.

Reduction of 1-Tetralone: Another method involves the reduction of 1-tetralone using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield this compound.

Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrogenation processes using advanced catalytic systems to ensure high yield and purity. The reaction conditions are optimized to achieve efficient conversion and minimize by-products.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: cis-Decahydro-1-naphthol can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: The compound can be further reduced to form decahydro-1-naphthylamine using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: Substitution reactions can occur at the hydroxyl group, leading to the formation of esters or ethers. Reagents such as acyl chlorides or alkyl halides are commonly used.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Acyl chlorides or alkyl halides in the presence of a base like pyridine.

Major Products Formed:

Oxidation: Decahydro-1-naphthone or decahydro-1-naphthoic acid.

Reduction: Decahydro-1-naphthylamine.

Substitution: Esters or ethers of decahydro-1-naphthol.

Scientific Research Applications

cis-Decahydro-1-naphthol (C₁₀H₁₈O) is a bicyclic organic compound derived from naphthalene, notable for its fully saturated hydrocarbon structure and a hydroxyl group (-OH) attached to one of the ring carbons. This compound has applications in chemistry, biology, medicine, and industry.

Scientific Research Applications

cis-Decahydro-1-naphthol has a wide range of applications in scientific research:

- Chemistry It serves as a building block in organic synthesis and as a precursor for synthesizing complex molecules.

- Biology It is used in studying enzyme-substrate interactions and as a model compound for studying hydrogenation reactions.

- Medicine It is explored for potential therapeutic properties, including anti-inflammatory and antioxidant activities, and its derivatives are being explored for their therapeutic potential, including analgesic and anti-inflammatory properties.

- Industry It is utilized in the production of fragrances and flavors and as an intermediate in synthesizing various industrial chemicals. It can also be used for the detection of 2-methylisoborneol and geosmin in aqueous samples .

Research indicates several areas of potential interest in biological activities:

- Enzyme Interaction It is utilized as a model substrate in biochemical assays to study enzyme-catalyzed reactions, providing insights into metabolic pathways and enzyme mechanisms. In a study examining the epimerase and reductase activities of polyketide synthases, this compound was used as a standard for calibrating enzymatic assays, highlighting its utility in understanding enzyme kinetics and reaction mechanisms.

- Pharmacological Potential The compound and its derivatives are explored for their therapeutic potential, with research suggesting that modifications of the naphthol structure can lead to compounds with significant biological activities, including analgesic and anti-inflammatory properties.

Case Studies

- Enzyme-Catalyzed Reactions this compound was used as a standard for calibrating enzymatic assays in a study examining the epimerase and reductase activities of polyketide synthases. The study highlighted its utility in understanding enzyme kinetics and reaction mechanisms.

- Environmental Analysis The compound was analyzed using headspace solid-phase microextraction gas chromatography-mass spectrometry (HS-SPME-GC/MS) for its presence in environmental samples. This method validated its detection in raw water and demonstrated its relevance in environmental monitoring.

- μSPE sample extraction procedure Prior to each sample extraction the internal standard, cis-decahydro-1-napthol, was spiked into the water samples from pre-made stock solutions .

Mechanism of Action

The mechanism of action of cis-Decahydro-1-naphthol involves its interaction with specific molecular targets and pathways. The hydroxyl group in the compound can form hydrogen bonds with various biological molecules, influencing their structure and function. In enzymatic reactions, this compound can act as a substrate or inhibitor, modulating the activity of enzymes and affecting metabolic pathways.

Comparison with Similar Compounds

trans-Decahydro-1-naphthol: Similar in structure but differs in the spatial arrangement of hydrogen atoms around the ring system.

Decahydro-2-naphthol: Another isomer with the hydroxyl group located at the second position.

1-Naphthol: An aromatic compound with a hydroxyl group attached to the naphthalene ring.

Uniqueness of cis-Decahydro-1-naphthol: this compound is unique due to its specific cis-configuration, which imparts distinct chemical and physical properties compared to its trans-isomer and other related compounds. This configuration affects its reactivity, solubility, and interaction with other molecules, making it valuable in various applications.

Biological Activity

cis-Decahydro-1-naphthol, a bicyclic organic compound, is part of the decalin family and is characterized by its fully saturated naphthalene structure. The compound's unique cis configuration allows it to exhibit distinctive biological activities, making it a subject of interest in various scientific fields, including pharmacology and biochemistry.

- Molecular Formula : CHO

- Molecular Weight : 158.25 g/mol

- CAS Number : 493-01-6

The structural characteristics of this compound contribute to its potential biological interactions. The hydroxyl group facilitates hydrogen bonding, which can influence the compound's interaction with biological macromolecules.

Anti-inflammatory Properties

Research indicates that this compound possesses anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro, suggesting its potential as an anti-inflammatory agent. The mechanism involves modulation of signaling pathways related to inflammation, potentially affecting NF-kB and MAPK pathways.

Antioxidant Activity

The compound exhibits antioxidant activity, which is critical in combating oxidative stress. Studies have demonstrated that this compound can scavenge free radicals effectively, thus protecting cells from oxidative damage. This property is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a significant role.

Enzymatic Interactions

This compound has been investigated for its interactions with various enzymes. It acts as a substrate in enzymatic assays, undergoing transformations that may lead to the formation of bioactive metabolites. These metabolites could potentially exhibit enhanced biological activities compared to the parent compound .

Study on Crystallization Effects

A study involving V-amylose crystals showed that this compound induced specific crystallization patterns when complexed with amylose. This interaction highlights the compound's potential role in influencing biochemical processes at the molecular level .

Micro Solid Phase Extraction (μSPE)

In analytical chemistry applications, this compound has been used as an internal standard for μSPE methods aimed at detecting trace levels of contaminants in water samples. Its stability and predictable behavior under extraction conditions make it a valuable tool for environmental monitoring .

Comparative Analysis with Related Compounds

| Compound | Description |

|---|---|

| trans-Decahydro-1-naphthol | Isomer with the hydroxyl group on the opposite side of the bicyclic ring system. |

| Decahydro-2-naphthol | Isomer where the hydroxyl group is positioned on the second carbon of the naphthalene ring. |

| 1-Naphthol | Contains an aromatic ring with a hydroxyl group directly attached, lacking hydrogenation. |

This compound's unique properties compared to its isomers enhance its applicability in both synthetic and research contexts.

Properties

IUPAC Name |

(1S,4aS)-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O/c11-10-7-3-5-8-4-1-2-6-9(8)10/h8-11H,1-7H2/t8-,9?,10-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDZOISQLWLWLEW-SMILAEQMSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)CCCC2O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC2[C@@H](C1)CCC[C@@H]2O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40957569 | |

| Record name | Decahydronaphthalen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40957569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36159-47-4 | |

| Record name | Decahydronaphthalen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40957569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.